Cas no 2229233-23-0 (2-(bromomethyl)-5-(diethylamino)phenol)

2-(Bromomethyl)-5-(diethylamino)phenol is a brominated phenolic compound featuring a reactive bromomethyl group and a diethylamino substituent. This structure makes it a versatile intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The bromomethyl group allows for further functionalization via nucleophilic substitution, while the diethylamino moiety enhances solubility and electronic properties. Its well-defined reactivity profile ensures consistent performance in coupling reactions and polymer modifications. Suitable for controlled reactions under mild conditions, this compound is valued for its stability and efficiency in introducing phenolic and amine functionalities into complex molecular frameworks. Proper handling is required due to its potential sensitivity to moisture and light.
2-(bromomethyl)-5-(diethylamino)phenol structure
2229233-23-0 structure
Product name:2-(bromomethyl)-5-(diethylamino)phenol
CAS No:2229233-23-0
MF:C11H16BrNO
MW:258.154842376709
CID:6390120
PubChem ID:165882671

2-(bromomethyl)-5-(diethylamino)phenol Chemical and Physical Properties

Names and Identifiers

    • 2-(bromomethyl)-5-(diethylamino)phenol
    • 2229233-23-0
    • EN300-1926807
    • Inchi: 1S/C11H16BrNO/c1-3-13(4-2)10-6-5-9(8-12)11(14)7-10/h5-7,14H,3-4,8H2,1-2H3
    • InChI Key: ZKTIQYNDLBRXLU-UHFFFAOYSA-N
    • SMILES: BrCC1C=CC(=CC=1O)N(CC)CC

Computed Properties

  • Exact Mass: 257.04153g/mol
  • Monoisotopic Mass: 257.04153g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 23.5Ų

2-(bromomethyl)-5-(diethylamino)phenol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1926807-2.5g
2-(bromomethyl)-5-(diethylamino)phenol
2229233-23-0
2.5g
$1680.0 2023-09-17
Enamine
EN300-1926807-10g
2-(bromomethyl)-5-(diethylamino)phenol
2229233-23-0
10g
$3683.0 2023-09-17
Enamine
EN300-1926807-0.25g
2-(bromomethyl)-5-(diethylamino)phenol
2229233-23-0
0.25g
$789.0 2023-09-17
Enamine
EN300-1926807-1.0g
2-(bromomethyl)-5-(diethylamino)phenol
2229233-23-0
1g
$857.0 2023-05-26
Enamine
EN300-1926807-5.0g
2-(bromomethyl)-5-(diethylamino)phenol
2229233-23-0
5g
$2485.0 2023-05-26
Enamine
EN300-1926807-1g
2-(bromomethyl)-5-(diethylamino)phenol
2229233-23-0
1g
$857.0 2023-09-17
Enamine
EN300-1926807-0.5g
2-(bromomethyl)-5-(diethylamino)phenol
2229233-23-0
0.5g
$823.0 2023-09-17
Enamine
EN300-1926807-0.1g
2-(bromomethyl)-5-(diethylamino)phenol
2229233-23-0
0.1g
$755.0 2023-09-17
Enamine
EN300-1926807-10.0g
2-(bromomethyl)-5-(diethylamino)phenol
2229233-23-0
10g
$3683.0 2023-05-26
Enamine
EN300-1926807-0.05g
2-(bromomethyl)-5-(diethylamino)phenol
2229233-23-0
0.05g
$719.0 2023-09-17

Additional information on 2-(bromomethyl)-5-(diethylamino)phenol

Comprehensive Overview of 2-(Bromomethyl)-5-(Diethylamino)Phenol (CAS No. 2229233-23-0)

2-(Bromomethyl)-5-(diethylamino)phenol (CAS No. 2229233-23-0) is a specialized organic compound widely utilized in pharmaceutical intermediates, agrochemical synthesis, and advanced material research. Its unique molecular structure, featuring a bromomethyl group and a diethylamino substituent, makes it a versatile building block for synthesizing complex molecules. Researchers and industries are increasingly interested in this compound due to its potential applications in drug discovery and functional material development.

In recent years, the demand for 2-(bromomethyl)-5-(diethylamino)phenol has surged, driven by its role in the synthesis of bioactive molecules. The compound's CAS number 2229233-23-0 is frequently searched in academic and industrial databases, reflecting its growing relevance. With the rise of green chemistry and sustainable synthesis, this compound has garnered attention for its potential in eco-friendly catalytic processes. Its bromomethyl moiety is particularly valuable for cross-coupling reactions, a hot topic in modern organic chemistry.

From a technical perspective, 2-(bromomethyl)-5-(diethylamino)phenol exhibits excellent reactivity in nucleophilic substitution reactions, making it a preferred choice for constructing heterocyclic frameworks. The diethylamino group enhances its solubility in organic solvents, facilitating its use in multi-step synthetic routes. Analytical techniques such as HPLC, NMR, and mass spectrometry are commonly employed to characterize this compound, ensuring high purity for critical applications.

The compound's stability under various conditions has been a subject of recent studies, particularly in the context of storage optimization and handling protocols. As the pharmaceutical industry shifts toward precision medicine, intermediates like CAS 2229233-23-0 are gaining prominence for their role in creating targeted therapies. Additionally, its potential in photodynamic therapy research has sparked interest among biomedical researchers exploring novel treatment modalities.

In material science, 2-(bromomethyl)-5-(diethylamino)phenol serves as a precursor for functional polymers and smart materials. Its incorporation into polymer chains can impart unique optical or electronic properties, aligning with the growing demand for advanced functional materials. The compound's structure-activity relationship is also being investigated for applications in molecular imaging and sensor development.

Quality control of 2-(bromomethyl)-5-(diethylamino)phenol is paramount, with strict specifications for residual solvents and impurity profiles. Manufacturers adhere to GMP standards when producing this compound for pharmaceutical applications. Recent advancements in continuous flow chemistry have also explored its synthesis, offering improved efficiency and scalability compared to traditional batch processes.

As regulatory frameworks evolve, the compound's environmental impact assessment and biodegradability are being carefully evaluated. This aligns with global trends toward responsible chemical innovation and circular economy principles. The scientific community continues to explore novel derivatives of CAS 2229233-23-0, expanding its utility across diverse research domains while maintaining compliance with international safety standards.

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